2-Cyclopropylthiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWMYLRGKBHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596147 | |
| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478366-05-1 | |
| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Cyclopropylthiazole 4 Carboxylic Acid
Established Synthetic Routes for 2-Cyclopropylthiazole-4-carboxylic Acid and Related Thiazole-4-carboxylic Acids
The primary and most established method for the synthesis of the thiazole (B1198619) ring is the Hantzsch thiazole synthesis. This method is highly versatile and can be adapted to produce a wide variety of substituted thiazoles, including this compound.
The general approach involves the condensation reaction between a thioamide and an α-haloketone or a related α-halo-β-dicarbonyl compound. For the synthesis of this compound, the key precursors are cyclopropanecarbothioamide (B1358230) and an ester of 3-halo-2-oxopropanoic acid, such as ethyl bromopyruvate.
The reaction proceeds through the formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. Subsequent dehydration then leads to the formation of the thiazole ring. The resulting product is typically the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid.
Key Reaction Pathways and Mechanisms in Thiazole Ring Formation
The Hantzsch thiazole synthesis is the cornerstone of thiazole ring formation. The mechanism involves the following key steps:
Nucleophilic Attack: The sulfur atom of the thioamide (in this case, cyclopropanecarbothioamide) acts as a nucleophile and attacks the electrophilic carbon atom bearing the halogen in the α-haloketone (e.g., ethyl bromopyruvate). This results in the formation of a tetrahedral intermediate.
Intermediate Formation: The initial adduct then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the former keto-ester, leading to the formation of a five-membered ring intermediate.
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.
This reaction is typically carried out in a suitable solvent, and the reaction conditions can be optimized to improve yields.
Strategic Approaches for Cyclopropyl (B3062369) Moiety Incorporation
The incorporation of the cyclopropyl group at the 2-position of the thiazole ring is strategically achieved by using cyclopropanecarbothioamide as the starting thioamide in the Hantzsch synthesis. This thioamide can be prepared from cyclopropanecarbonitrile (B140667) by its reaction with hydrogen sulfide.
The cyclopropane (B1198618) ring is a unique structural motif in medicinal chemistry, often imparting favorable properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. Its incorporation into the thiazole scaffold is a key design element for modulating the physicochemical and pharmacological properties of the resulting molecules.
Methodological Advancements and Optimization Techniques in Synthesis
While the fundamental Hantzsch synthesis remains the primary route, several methodological advancements have been developed to improve the efficiency and environmental footprint of thiazole synthesis. These include:
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
Use of solid supports and catalysts: Employing solid-supported reagents and catalysts can simplify product purification and allow for easier recovery and recycling of the catalyst.
These modern techniques can be applied to the synthesis of this compound to make the process more efficient and sustainable.
Derivatization Strategies for this compound Analogues
The presence of the carboxylic acid group and the cyclopropyl ring on the thiazole scaffold provides ample opportunities for further chemical modification to create a library of analogues for structure-activity relationship (SAR) studies.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives.
Esterification:
The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer esterification being a classic and widely used approach. researchgate.net This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is an equilibrium process, and the use of a large excess of the alcohol or the removal of water can drive the reaction towards the formation of the ester. researchgate.net
| Reagent/Condition | Product | Reference |
| Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-cyclopropylthiazole-4-carboxylate | researchgate.net |
Amide Bond Formation:
The carboxylic acid can be readily converted to a wide range of amides by coupling with primary or secondary amines. This is a crucial transformation in medicinal chemistry as the amide bond is a key structural feature in many drugs. The direct reaction between a carboxylic acid and an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are employed to activate the carboxylic acid.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These reagents facilitate the formation of an activated intermediate that readily reacts with the amine to form the amide bond. researchgate.net
| Coupling Reagents | Amine | Product | Reference |
| EDC, HOBt, DMAP | R¹R²NH | N,N-disubstituted-2-cyclopropylthiazole-4-carboxamide | researchgate.net |
| DCC | R¹R²NH | N,N-disubstituted-2-cyclopropylthiazole-4-carboxamide | bepls.com |
Structural Modifications of the Cyclopropyl Group
The cyclopropyl group at the 2-position of the thiazole ring can also be a site for chemical modification, although this is generally more challenging than derivatizing the carboxylic acid. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions.
Ring-Opening Reactions:
The cyclopropane ring can undergo ring-opening reactions under acidic or radical conditions. For instance, treatment with strong acids can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile, leading to a ring-opened product. Radical-induced ring-opening can also be achieved, providing access to different types of functionalized products.
While specific examples of ring-opening reactions on this compound are not extensively reported, the general principles of cyclopropane chemistry suggest that such transformations are feasible and could provide a route to novel analogues with different substitution patterns.
Substitution on the Cyclopropyl Ring:
Introducing substituents directly onto the cyclopropyl ring after its incorporation into the thiazole is synthetically challenging. A more common strategy is to start with a pre-functionalized cyclopropanecarboxylic acid or its corresponding thioamide in the Hantzsch synthesis. For example, using a 1-substituted cyclopropanecarbothioamide would lead to a 2-(1-substituted-cyclopropyl)thiazole derivative.
Substituent Effects on the Thiazole Core
The chemical reactivity and electronic properties of the this compound molecule are significantly influenced by the nature of its substituents. The thiazole ring itself is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which dictates its electronic characteristics. The substituents at the C2 and C4 positions—the cyclopropyl group and the carboxylic acid group, respectively—modulate the electron density and reactivity of the entire core structure.
The carboxylic acid group (-COOH) at the C4 position acts as a moderate electron-withdrawing group. Through inductive effects and resonance, it decreases the electron density of the thiazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution than unsubstituted thiazole. Conversely, it can activate the ring towards certain types of nucleophilic attack.
The interplay of these electronic effects governs the chemical behavior of the molecule, such as the acidity of the carboxylic proton and the susceptibility of the C5 proton to substitution or metalation reactions.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Electronic Effect | Impact on Thiazole Core |
|---|---|---|---|
| Cyclopropyl | C2 | Weakly Electron-Donating | Increases electron density, potentially stabilizing adjacent carbocations. |
| Carboxylic Acid | C4 | Electron-Withdrawing | Decreases electron density, increasing the acidity of the C5 proton. |
Stereochemical Considerations in the Synthesis of Chiral Thiazole Derivatives
While this compound itself is an achiral molecule, its carboxylic acid functional group provides a convenient handle for the synthesis of a wide array of chiral derivatives. nih.gov The creation of stereocenters is a critical consideration in medicinal chemistry, as enantiomers of a molecule often exhibit different pharmacological activities. nih.gov
The primary route to introducing chirality involves the derivatization of the carboxylic acid. Reaction of the carboxyl group with chiral alcohols or amines, often facilitated by coupling agents, leads to the formation of chiral esters or amides, respectively. In these cases, the stereochemistry is introduced by the chiral reagent itself.
More advanced strategies focus on asymmetric synthesis, where a new stereocenter is created under the influence of a chiral catalyst or auxiliary. For instance, the carboxylic acid could be converted to a prochiral enolate or related intermediate, followed by an asymmetric protonation or alkylation to generate a chiral center at the alpha-position, should the structure be modified to allow for it. However, a more direct application involves asymmetric reactions on derivatives. For example, if the carboxylic acid is converted to an α,β-unsaturated ester derivative, asymmetric conjugate addition reactions can be employed to install a stereocenter at the β-position.
Organocatalysis has emerged as a powerful tool for such transformations. Chiral amines, squaramides, or phosphoric acids can catalyze the enantioselective addition of nucleophiles to thiazole-containing scaffolds, yielding products with high enantiomeric excess. ehu.esresearchgate.net These methods provide a direct and efficient pathway to optically enriched thiazole derivatives, which are valuable building blocks for complex natural products and pharmaceutical agents. nih.govrsc.org
Advanced Analytical Techniques for Structural Elucidation in Synthetic Studies
The definitive confirmation of the structure of this compound and its derivatives relies on a combination of advanced spectroscopic and spectrometric techniques. kit.edunih.gov These methods provide unambiguous evidence of the molecular formula, connectivity, and, in the case of chiral derivatives, the stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise structure.
1H NMR provides information on the chemical environment of protons. For this compound, one would expect to see a characteristic singlet for the C5-H proton on the thiazole ring, distinct multiplets for the protons of the cyclopropyl group, and a broad singlet for the acidic proton of the carboxylic acid. mdpi.com
13C NMR reveals the number and type of carbon atoms. Expected signals would include those for the C2, C4, and C5 carbons of the thiazole ring, the carbons of the cyclopropyl group, and the carbonyl carbon of the carboxylic acid, which typically appears significantly downfield (160-180 ppm). libretexts.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. researchgate.netsapub.org For this molecule, a common fragmentation would be the loss of the carboxylic acid group (a loss of 45 Da, corresponding to COOH) or carbon dioxide (a loss of 44 Da) from the molecular ion. libretexts.orglew.ro
Infrared (IR) Spectroscopy is useful for identifying functional groups. Key characteristic absorption bands for this compound would include a broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm-1), a sharp C=O stretch from the carbonyl group (around 1700 cm-1), and various C=C and C=N stretching frequencies associated with the thiazole ring. mdpi.comscispace.com
X-ray Crystallography , when suitable single crystals can be obtained, provides the ultimate proof of structure by determining the precise spatial arrangement of every atom in the molecule, confirming bond lengths, bond angles, and, for chiral derivatives, the absolute stereochemistry. nih.govresearchgate.net
Table 2: Expected Analytical Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| 1H NMR | Thiazole C5-H | Singlet, ~8.0-8.5 ppm |
| Cyclopropyl CH | Multiplet, ~1.5-2.5 ppm | |
| Cyclopropyl CH2 | Multiplets, ~0.9-1.3 ppm | |
| Carboxyl OH | Broad singlet, >10 ppm | |
| 13C NMR | Carbonyl C=O | ~160-170 ppm |
| Thiazole C2, C4, C5 | ~140-170 ppm | |
| Cyclopropyl C | ~5-20 ppm | |
| IR Spectroscopy | O-H stretch (acid) | Broad, 2500-3300 cm-1 |
| C=O stretch (acid) | Strong, sharp, ~1700 cm-1 | |
| Mass Spectrometry | Molecular Ion [M]+ | Expected at m/z = 169.02 |
| Major Fragment | [M-COOH]+ at m/z = 124.03 |
Pharmacological and Biological Activities of 2 Cyclopropylthiazole 4 Carboxylic Acid and Its Analogs
Antimicrobial Research Investigations
The thiazole (B1198619) nucleus is a fundamental component of many antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives for their potential to combat bacterial and fungal pathogens.
Evaluation of Antibacterial Efficacy
Analogs of 2-Cyclopropylthiazole-4-carboxylic acid have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. In one study, a series of 2,4,5-trisubstituted thiazole derivatives were synthesized and screened for their antibacterial activity. Several of these compounds displayed inhibitory effects on the growth of three Gram-positive strains: Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, though they lacked activity against Gram-negative bacteria. kau.edu.sa
The substitution pattern on the thiazole ring was found to be crucial for activity. For instance, a derivative featuring a 4-fluorophenyl moiety (Compound 12f in the study) exhibited a broad spectrum of activity against the tested Gram-positive bacteria. kau.edu.sa The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds. Notably, some derivatives were found to be twice as active as the standard antibiotic ampicillin (B1664943) against B. subtilis. kau.edu.sa
Another study of novel 2-arylidenehydrazinyl-4-arylthiazole analogues reported significant antibacterial activities against a panel of both Gram-positive (Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis, Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumonia, Escherichia coli, Citrobacter freundii). researchgate.net This highlights the potential for developing broad-spectrum antibacterial agents from the thiazole scaffold.
| Compound | Substituent (R) | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs B. subtilis | MIC (μg/mL) vs B. cereus |
|---|---|---|---|---|
| Compound 6f | 4-F-C6H4 | 12.5 | 6.25 | 25 |
| Compound 12f | 4-F-C6H4 | 25 | 6.25 | 50 |
Assessment of Antifungal Properties
The same structural framework has also been explored for its antifungal potential. In the same study of 2,4,5-trisubstituted thiazoles, four compounds demonstrated appreciable activity against the opportunistic fungal pathogen Candida albicans. kau.edu.sa The most promising antifungal activity was observed in a thiosemicarbazide (B42300) derivative (Compound 6d ), which was reported to be only 50% less active than the standard antifungal drug clotrimazole. kau.edu.sa Another derivative (Compound 12f ) also showed moderate antifungal activity against C. albicans with a MIC of 25 μg/mL. kau.edu.sa
Further research into 2-amino-4, 5-diarylthiazole derivatives yielded a compound (5a8 ) with potent anti-Candida albicans activity, showing a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the widely used antifungal medication fluconazole. mdpi.com These findings underscore the versatility of the thiazole scaffold in developing agents that can target fungal as well as bacterial infections.
Anticancer and Antiproliferative Research Endeavors
The thiazole moiety is present in several natural and synthetic compounds with potent anticancer activity, including the FDA-approved drug Dasatinib. Consequently, numerous analogs of this compound have been investigated for their potential as cancer therapeutics.
In Vitro Cytotoxicity and Cell Growth Inhibition Studies
A multitude of studies have confirmed the in vitro cytotoxicity of thiazole derivatives against various human cancer cell lines. A study on 2,4,5-trisubstituted thiazoles evaluated 17 compounds for their anticancer activity against a panel of tumor cell lines. kau.edu.sa Sensitivity was particularly noted in non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines. kau.edu.sa One compound in this series (12f ) proved to be the most active, showing a broad spectrum of activity against most of the tested tumor cell lines. kau.edu.sa
Similarly, a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized and evaluated against human breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines. A 3-fluoro analog demonstrated a good cytotoxic profile against all tested cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of less than 10 μg/mL. nih.gov
In another investigation, newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed potent antiproliferative activity. One derivative in particular (Compound 4c ) was found to be highly active against breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC50 values of 2.57 μM and 7.26 μM, respectively. nih.gov
| Compound | MCF-7 (Breast Cancer) IC50 (μM) | HepG2 (Liver Cancer) IC50 (μM) |
|---|---|---|
| Compound 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Cellular Mechanism of Action in Cancer Models, including Apoptosis Induction and Cell Cycle Modulation
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has shown that many thiazole derivatives function by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells. nih.govimpactfactor.org
For example, a study on thiazolo[5,4-d]pyrimidine (B3050601) analogs demonstrated that the most potent compound (4k ) induced apoptosis in A549 lung cancer cells, which was confirmed by an increase in the sub-G1 population in cell cycle analysis. nih.gov Further mechanistic studies showed that this compound led to the cleavage of PARP-1 and inhibition of procaspase-3, key events in the apoptotic cascade. nih.gov
More detailed mechanistic insights come from the investigation of the thiazole derivative 4c . This compound was found to induce cell cycle arrest at the G1/S transition phase in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed a significant accumulation of cells in the pre-G1 phase, from 2.02% in untreated cells to 37.36% in treated cells, which is a hallmark of apoptosis. nih.gov Annexin V-FITC/PI staining further confirmed these findings, showing that compound 4c increased the percentage of cells in early apoptosis (from 0.51% to 22.39%) and late apoptosis (from 0.29% to 9.51%) compared to the control group. nih.gov
Studies on bis-thiazole derivatives have also shed light on the molecular pathways involved. One potent compound (5f ) was found to trigger apoptosis in ovarian cancer cells by upregulating pro-apoptotic genes like bax and puma, while simultaneously downregulating the anti-apoptotic gene Bcl-2, indicating activation of the mitochondrial-dependent apoptosis pathway.
In Vivo Antitumor Efficacy Studies of Related Derivatives
The successful translation of in vitro findings into effective cancer therapies requires validation in animal models. Several studies have evaluated the in vivo antitumor efficacy of thiazole derivatives in xenograft models.
In one such study, two 2-pyridyl 2,3-thiazole derivatives, TAP-07 and TP-07 , which had shown potent in vitro cytotoxicity against hepatocellular carcinoma (HepG2) cells, were tested in a xenograft cancer model in immunodeficient mice. Both compounds demonstrated significant in vivo antitumor activity, inhibiting the growth of hepatocellular tumors. Importantly, subsequent biochemical and histopathological analysis revealed no major signs of systemic toxicity from the treatments, highlighting a favorable selectivity index for these compounds.
Another study focused on a novel thiadiazole-thiazolidine derivative, TH08 , which was evaluated in mice bearing Ehrlich Ascites Carcinoma (EAC). Treatment with TH08 was shown to slow the rate of tumor growth and significantly increase the lifespan of the tumor-bearing mice in a dose-dependent manner. At a dose of 25 mg/kg, the increase in lifespan was comparable to that achieved with the established chemotherapy drug bleomycin. These in vivo studies provide crucial evidence that the promising in vitro activity of thiazole analogs can translate into tangible antitumor effects in a living organism.
Enzyme Inhibition Studies and Mechanistic Insights
The structural scaffold of thiazole and its related heterocycles has been a focal point in the design of various enzyme inhibitors. The inherent electronic properties and the ability to form multiple interactions within enzyme active sites make these compounds versatile candidates for therapeutic development. Research has specifically targeted enzymes implicated in pigmentation, purine (B94841) metabolism, and antibiotic resistance.
Tyrosinase Inhibition Potential of Thiazolidine-4-carboxylic Acid Derivatives
Thiazolidine-4-carboxylic acid derivatives have been investigated as inhibitors of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. The structural similarity of these derivatives to tyrosine, the natural substrate of tyrosinase, allows them to act as competitive inhibitors. nih.gov
In one study, a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives were designed based on the structural features of the known tyrosinase inhibitor N-phenylthiourea and the enzyme's substrates, L-tyrosine and L-DOPA. nih.gov The synthesized compounds were evaluated for their ability to inhibit the L-DOPA oxidase activity of mushroom tyrosinase. The compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) was identified as a particularly potent inhibitor, exhibiting 66.47% inhibition at a concentration of 20 µM. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor. nih.gov Molecular docking simulations supported these findings, indicating a high binding affinity for the tyrosinase active site. nih.gov Further experiments in B16 cells confirmed that compound 2g could effectively reduce melanin levels by inhibiting cellular tyrosinase activity. nih.gov
Another study focused on 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives, modifying the carboxylic acid group. nih.gov The most potent compound from this series demonstrated a tyrosinase inhibition IC50 value of 16.5 ± 0.37 µM. nih.gov Molecular docking studies suggested that the inhibitory mechanism involves hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net
Table 1: Tyrosinase Inhibition by Thiazolidine-4-carboxylic Acid Analogs
| Compound ID | Derivative Class | Inhibition Measurement | Potency |
| 3c | 2-(substituted phenyl)thiazolidine-4-carboxamide | IC50 | 16.5 ± 0.37 µM nih.govresearchgate.net |
| 2g | 2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | % Inhibition at 20 µM | 66.47% nih.gov |
Xanthine (B1682287) Oxidase Inhibition Investigations with Thiazole-4-carboxylic Acid Scaffolds
Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.govfrontiersin.org Thiazole-4-carboxylic acid scaffolds have emerged as a promising alternative to traditional purine-based inhibitors like allopurinol. nih.govnih.gov
Research into novel XO inhibitors led to the identification of 2-phenylthiazole-4-carboxylic acid as a potent scaffold. nih.gov Through structural optimization, a lead compound (compound 8) was discovered that exhibited a strong XO inhibitory activity with an IC50 value of 48.6 nM. nih.govbohrium.com This compound also demonstrated a significant hypouricemic effect in a mouse model of hyperuricemia. nih.govbohrium.com
In a separate study, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated. nih.gov The results highlighted the importance of specific substitutions on the benzamido ring. A compound featuring a para-fluoro substitution (5b) showed an IC50 of 0.57 µM, while a para-chloro substituted analog (5c) had an IC50 of 0.91 µM. nih.gov Enzyme kinetic studies revealed that compound 5b acts as a mixed-type inhibitor. nih.gov
Table 2: Xanthine Oxidase Inhibition by Thiazole-4-carboxylic Acid Derivatives
| Compound Scaffold | Key Substitution | Inhibition Measurement | Potency (IC50) |
| 2-phenylthiazole-4-carboxylic acid | - | IC50 | 48.6 nM nih.govbohrium.com |
| 2-benzamido-4-methylthiazole-5-carboxylic acid | 4-fluoro (Compound 5b) | IC50 | 0.57 µM nih.gov |
| 2-benzamido-4-methylthiazole-5-carboxylic acid | 4-chloro (Compound 5c) | IC50 | 0.91 µM nih.gov |
Metallo-β-lactamase Inhibition by Dihydrothiazole-4-carboxylic Acids
The rise of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), presents a significant public health threat. nih.govnih.gov These zinc-dependent enzymes can hydrolyze a broad spectrum of β-lactam drugs, including carbapenems. nih.govresearchgate.net Researchers have identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of MBL inhibitors. nih.govnih.govresearchgate.net
A study investigating this scaffold against the IMP-1 MBL enzyme revealed critical structure-activity relationships. It was found that the partially saturated 4,5-dihydrothiazole ring was crucial for activity. nih.gov Specifically, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4) was a potent IMP-1 inhibitor with an IC50 value of 5.5 µM and a Ki of 3.3 µM. nih.gov Interestingly, its enantiomer, the (S) configuration, was inactive, demonstrating stereospecificity in the enzyme-inhibitor interaction. nih.gov The fully aromatic thiazole analog and the fully saturated thiazolidine (B150603) ring were both found to be inactive or significantly less active, highlighting the importance of the dihydrothiazole core. nih.gov
Table 3: IMP-1 Metallo-β-lactamase Inhibition Data
| Compound | Scaffold | Configuration | Potency (IC50) |
| 4 | 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | R | 5.5 µM nih.gov |
| 5 | 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | S | Inactive nih.gov |
| 3 | 2-benzyl-4,5-dihydrothiazole-4-carboxylic acid | - | Inactive nih.gov |
| 1 | 2-benzyl-thiazole-4-carboxylic acid | Aromatic | 34.7 µM researchgate.net |
Antioxidant and Anti-inflammatory Research Applications
Beyond direct enzyme inhibition, thiazole-containing carboxylic acids and their analogs have been explored for their roles in modulating complex biological pathways related to oxidative stress and inflammation.
Modulation of Oxidative Stress Pathways (e.g., Glutathione (B108866) Synthesis)
Thiazolidine derivatives, particularly those related to cysteine, can influence cellular redox homeostasis by modulating glutathione (GSH) levels. GSH is a critical endogenous antioxidant, and its synthesis is a key protective mechanism against oxidative stress.
The thiazolidine derivative N-acetyl-glucosamine-thiazolidine-4(R)-carboxylic acid (GlcNAcCys) has been shown to modulate liver GSH homeostasis in a mouse model where GSH was depleted. nih.gov Administration of GlcNAcCys led to a significant increase in total sulfhydryl and GSH concentrations in the liver. nih.gov The mechanism appears to be multifaceted; GlcNAcCys significantly increased the activity of glutathione S-transferase (GST), an enzyme crucial for detoxification. nih.gov Furthermore, it was found to induce the transcription of the glutamylcysteine ligase catalytic subunit, which is the rate-limiting enzyme in GSH synthesis. nih.gov
In another study, the administration of thiazolidine-4-carboxylic acid itself to rats showed dose-dependent effects on GSH levels in various organs. nih.gov At a high oral dose, an initial increase in GSH levels in the liver and gastric mucosa was observed, followed by a decrease over 24 hours, suggesting a complex regulatory role. nih.gov
Impact on Inflammatory Processes and Mediators
Thiazole derivatives have demonstrated significant anti-inflammatory properties in various experimental models. wisdomlib.org Inflammation involves complex pathways, including the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov
A series of pyrazolylthiazole carboxylic acids were tested for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several compounds exhibited potent activity, with edema inhibition ranging from 89.59% to 93.06%, which was comparable to the standard anti-inflammatory drug indomethacin (B1671933) (91.32%). nih.gov
Other research has focused on the direct inhibition of COX enzymes. A study on new thiazole carboxamide derivatives identified compounds with potent, dual inhibitory action against both COX-1 and COX-2. acs.org One compound (2b) showed IC50 values of 0.239 µM and 0.191 µM against COX-1 and COX-2, respectively. Another compound (2a) demonstrated preferential selectivity for COX-2, with a selectivity ratio of 2.766. acs.org This suggests that the thiazole scaffold can be tuned to achieve either balanced or selective COX inhibition, which is a key goal in developing safer anti-inflammatory drugs. nih.govacs.org
Table 4: Anti-inflammatory Activity of Thiazole Carboxylic Acid Analogs
| Compound Class | Assay / Model | Key Finding | Reference |
| Pyrazolylthiazole carboxylic acids | Carrageenan-induced rat paw edema | Up to 93.06% edema inhibition | nih.gov |
| Thiazole carboxamide derivative (2a) | In vitro COX inhibition | Selective COX-2 inhibition (Ratio: 2.766) | acs.org |
| Thiazole carboxamide derivative (2b) | In vitro COX inhibition | Potent dual COX-1/COX-2 inhibition | acs.org |
Research into Other Biological System Interactions and Activities
While direct research on this compound is limited in some specific biological contexts, studies on its structural analogs provide significant insights into the potential activities of this class of compounds. The following sections detail the effects of related thiazole and thiazolidine derivatives on various biological systems.
Arterial medial calcification, the deposition of hydroxyapatite (B223615) in the medial layer of arteries, is a significant risk factor for cardiovascular events. Research into the therapeutic potential of thiazolidine compounds has identified potent inhibitors of this process. Studies on 2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, have demonstrated its efficacy in preventing vascular smooth muscle cell (VSMC) calcification. brighton.ac.uknih.gov
In vitro studies using human aortic VSMCs cultured in a mineralizing medium showed that OTC inhibited calcification by up to 90%. researchgate.netherts.ac.uk This inhibition was linked to a reduction in apoptosis and an increase in ectonucleotide pyrophosphatase/phosphodiesterase activity. researchgate.net Furthermore, OTC was found to downregulate the expression of osteoblast markers, such as Runt-related transcription factor 2 and osteopontin, while preserving the expression of VSMC markers like smooth muscle protein 22α and α-smooth muscle actin. researchgate.net
A key mechanism underlying these effects is the maintenance of glutathione (GSH) synthesis. brighton.ac.uk Under calcifying conditions, GSH levels in VSMCs were significantly depleted by 90%, which correlated with decreased expression of gamma-glutamylcysteine (B196262) synthetase and GSH synthetase. nih.govresearchgate.net Treatment with OTC prevented this decline in both enzymes and restored GSH levels. nih.govresearchgate.net This suggests that by maintaining GSH synthesis, OTC may protect against apoptosis and the transition of VSMCs to an osteoblast-like phenotype, thereby inhibiting vascular calcification. brighton.ac.ukherts.ac.uk
Table 1: Effects of 2-Oxothiazolidine-4-carboxylic Acid (OTC) on Vascular Smooth Muscle Cell (VSMC) Calcification
| Parameter | Observation in Calcifying VSMCs | Effect of OTC Treatment |
|---|---|---|
| Calcification | Increased hydroxyapatite deposition | Inhibition up to 90% |
| Apoptosis | Increased | Reduced |
| Osteoblast Markers (e.g., Runx2) | Upregulated | Downregulated |
| VSMC Markers (e.g., SM22α) | Downregulated | Maintained expression |
| Glutathione (GSH) Levels | Reduced by 90% | Restored to normal levels |
L-proline is a crucial amino acid for the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, playing roles in energy metabolism, differentiation, and stress resistance. plos.orgnih.gov Interference with proline metabolism using proline analogues has been investigated as a potential therapeutic strategy. One such analogue, L-thiazolidine-4-carboxylic acid (T4C), has shown significant effects on the viability of the parasite. plos.orgnih.gov
In studies on the epimastigote stage of T. cruzi, T4C demonstrated a dose-dependent inhibition of growth, with a half-maximal inhibitory concentration (IC50) of 0.89 mM at 28°C. plos.orgnih.gov The inhibitory effect of T4C was found to be synergistic with increased temperature, with the IC50 decreasing to 0.54 mM at 37°C. plos.orgnih.gov T4C also significantly reduced parasite survival under conditions of nutrient starvation and oxidative stress. plos.orgnih.gov While pre-incubation with L-proline could protect the parasites from oxidative stress, this protective effect was negated in the presence of T4C. plos.orgnih.gov
Furthermore, T4C was shown to inhibit the release of trypomastigotes from infected mammalian cells by up to 56% at non-toxic concentrations (between 1 and 10 mM). plos.orgnih.gov These findings suggest that proline analogues like T4C can disrupt key biological processes in T. cruzi, highlighting the potential for targeting proline metabolism in the development of new treatments for Chagas' disease. nih.gov Different proline analogues may have distinct modes of action; for instance, some substituted proline analogues are taken up by the parasite, exerting an intracellular effect, while others may interact with the extracellular side of proline permeases. chemrxiv.org
Table 2: Inhibitory Effects of L-Thiazolidine-4-carboxylic Acid (T4C) on Trypanosoma cruzi
| Parameter | Condition | Result |
|---|---|---|
| Epimastigote Growth (IC50) | 28°C | 0.89 ± 0.02 mM |
| Epimastigote Growth (IC50) | 37°C | 0.54 ± 0.01 mM |
| Parasite Survival | Nutrient Starvation + T4C | Significantly diminished |
| Parasite Survival | Oxidative Stress + T4C | Significantly diminished |
| Trypomastigote Release | Infected Mammalian Cells | Inhibited by up to 56% |
Thiazolidinone derivatives are known for a range of pharmacological activities, but their potential effects on cellular structures are also a subject of investigation. A study on the ultrastructural effects of a related compound, (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, on the testicular tissue of zebrafish revealed significant degenerative changes. jifro.irjifro.ir
Following a 5-day exposure to different concentrations (0.2 mM, 0.4 mM, and 0.6 mM) of this thiazolidinone derivative, transmission electron microscopy showed notable alterations in various testicular cells compared to the control group. jifro.ir In Sertoli cells, mitochondrial swelling, significant loss of cristae, and the formation of autophagic vacuoles were observed. jifro.irjifro.ir Spermatocytes exhibited a dilated perinuclear space, mitochondrial degeneration, and a dilated smooth endoplasmic reticulum. jifro.ir
Degenerative effects were also seen in spermatids, which showed a separation between the genetic material and the nuclear membrane, as well as irregular condensation of genetic material. jifro.ir Leydig cells also displayed perinuclear space dilatation and mitochondrial degeneration. jifro.irjifro.ir These findings indicate that certain thiazolidinone derivatives can induce degenerative effects at the subcellular level in testicular tissues. jifro.ir
Table 3: Ultrastructural Changes in Zebrafish Testicular Cells Induced by a Thiazolidinone Derivative
| Cell Type | Observed Ultrastructural Effects |
|---|---|
| Sertoli Cells | Mitochondrial swelling, intense cristae loss, autophagic vacuoles. jifro.irjifro.ir |
| Spermatocytes | Dilated perinuclear space, mitochondrial degeneration, dilated smooth endoplasmic reticulum. jifro.ir |
| Spermatids | Separation between genetic material and nuclear membrane, irregular condensation of genetic material. jifro.ir |
| Leydig Cells | Perinuclear space dilatation, mitochondrial degeneration. jifro.irjifro.ir |
Structure Activity Relationship Sar Analysis of 2 Cyclopropylthiazole 4 Carboxylic Acid Derivatives
Correlative Analysis of Substituent Variations on the Thiazole (B1198619) Ring with Biological Efficacy
The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds. nih.gov Variations in the substituents on the thiazole ring of 2-cyclopropylthiazole-4-carboxylic acid derivatives can significantly modulate their biological efficacy. The electronic and steric properties of these substituents can influence the molecule's interaction with its biological target. researchgate.net
Research on various thiazole derivatives has demonstrated that the introduction of different functional groups can lead to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net For instance, the addition of electron-withdrawing or electron-donating groups can alter the electron density of the thiazole ring, which in turn can affect its binding affinity to target proteins. The position of the substituent also plays a crucial role; modifications at different points on the ring can lead to pronounced differences in activity. nih.gov
Structure-activity relationship studies on related thiazole compounds have shown that the nature and position of substituents are key determinants of their antimicrobial activity. For example, in a series of 2,5-disubstituted benzoxazole (B165842) and benzimidazole (B57391) derivatives, the nature of the substituent at the 5-position was found to be important for antimicrobial activity. esisresearch.org While direct SAR studies on this compound are not extensively detailed in the provided results, the principles derived from analogous thiazole-containing structures are applicable. The following table illustrates hypothetical SAR trends based on common observations in thiazole derivatives.
| Substituent at Position 5 | General Effect on Biological Activity |
| Small, lipophilic group | Often increases cell membrane permeability |
| Hydrogen bond donor/acceptor | Can enhance binding to target protein |
| Bulky group | May cause steric hindrance, reducing activity |
| Electron-withdrawing group | Can modulate the electronic properties of the ring, potentially increasing potency |
These general principles underscore the importance of systematic modification of the thiazole ring to probe the SAR and to optimize the desired biological activity of this compound derivatives.
Elucidation of the Role of the Cyclopropyl (B3062369) Moiety in Ligand-Target Interactions
The cyclopropyl group is a small, rigid, and lipophilic moiety that can significantly influence the pharmacological profile of a molecule. Its rigid nature can help to lock the molecule into a specific conformation that is favorable for binding to a biological target. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
The cyclopropyl ring can also engage in favorable van der Waals interactions within a hydrophobic pocket of a protein. Furthermore, the unique electronic properties of the cyclopropyl group, with its "bent" bonds having some degree of π-character, can lead to specific electronic interactions with the target. In the context of this compound, the cyclopropyl group at the 2-position of the thiazole ring is expected to play a crucial role in defining the molecule's shape and its ability to fit into a binding site.
While specific studies detailing the precise interactions of the cyclopropyl group of this compound with its target are not available in the provided search results, its role can be inferred from its common use in medicinal chemistry to enhance potency and metabolic stability.
Determination of the Significance of the Carboxylic Acid Group for Pharmacological Activity
The carboxylic acid group is a key functional group in many drugs, and its presence in this compound is critical for its pharmacological activity. researchgate.netnih.gov This group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge can be crucial for forming strong ionic interactions with positively charged residues, such as arginine or lysine, in the binding site of a target protein. nih.gov
Beyond ionic interactions, the carboxylic acid moiety is an excellent hydrogen bond donor and acceptor, further anchoring the ligand to its target. researchgate.net The ability of this group to participate in multiple, high-energy interactions often makes it an essential part of a molecule's pharmacophore. nih.gov
The carboxylic acid group also significantly influences the pharmacokinetic properties of a drug candidate. numberanalytics.com Its polar nature generally increases water solubility, which can be beneficial for administration and distribution. wiley-vch.de However, the negative charge can also limit passive diffusion across biological membranes, such as the blood-brain barrier. nih.gov The following table summarizes the key roles of the carboxylic acid group.
| Property | Significance for Pharmacological Activity |
| Acidity | Forms a negatively charged carboxylate at physiological pH, enabling ionic interactions. researchgate.netnih.gov |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, contributing to binding affinity. researchgate.net |
| Polarity | Influences solubility and other pharmacokinetic properties. numberanalytics.comwiley-vch.de |
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides powerful tools to investigate the SAR of this compound derivatives at a molecular level, offering insights that can guide the design of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govsamipubco.com This method can elucidate the specific interactions between this compound derivatives and their biological target. For instance, docking studies can reveal key hydrogen bonds, ionic interactions, and hydrophobic contacts that contribute to binding affinity. researchgate.net
In the context of thiazole derivatives, molecular docking has been successfully used to understand their binding modes to various enzymes. nih.govbiointerfaceresearch.com Such studies can highlight the importance of the carboxylic acid group in forming salt bridges with basic amino acid residues and the role of the cyclopropyl group in occupying a hydrophobic pocket. samipubco.com The insights gained from molecular docking can guide the rational design of new derivatives with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.
These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. researchgate.net Statistical methods are then used to correlate these descriptors with the observed biological activity. researchgate.net A robust QSAR model can be a valuable tool for prioritizing the synthesis of new compounds and for understanding the key structural features that govern activity. mdpi.comresearchgate.net For example, a QSAR study on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors revealed that steric and hydrophobic properties were significant for their inhibitory activity. nih.gov
Therapeutic Potential and Translational Research Directions for 2 Cyclopropylthiazole 4 Carboxylic Acid
Assessment of Translational Research Opportunities
Translational research for 2-Cyclopropylthiazole-4-carboxylic acid and its derivatives presents a promising avenue for addressing unmet medical needs. The thiazole (B1198619) ring is a key structural motif found in numerous FDA-approved drugs, highlighting its pharmacological relevance. The translational potential of this scaffold is rooted in its established role in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. researchgate.net
Key opportunities for translational research include:
Oncology: Derivatives of 2-substituted thiazole-4-carboxylic acid have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov This suggests that this compound could be investigated as a potential anticancer agent.
Infectious Diseases: The thiazole nucleus is a component of some antimicrobial agents. Research into 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has identified them as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net This indicates a potential application for this compound derivatives in combating antibiotic resistance.
Inflammatory Diseases: The general anti-inflammatory properties associated with some thiazole derivatives suggest that this compound could be explored for its potential in treating inflammatory conditions.
The successful translation of this compound from the laboratory to clinical practice will depend on rigorous preclinical studies to establish its efficacy, safety, and pharmacokinetic profile.
Development as Lead Compounds for Diverse Drug Discovery Programs
The this compound scaffold holds considerable potential as a lead compound in various drug discovery programs. A lead compound is a chemical starting point for the development of a new drug. The attractiveness of this scaffold lies in its synthetic tractability and the diverse biological activities exhibited by its analogs.
Structure-activity relationship (SAR) studies on related 2-arylthiazolidine-4-carboxylic acid amides have provided valuable insights into the structural modifications that can enhance potency and selectivity. nih.gov For instance, alterations to the substituent at the 2-position of the thiazole ring have been shown to significantly impact biological activity. The introduction of a cyclopropyl (B3062369) group, as in this compound, offers a unique three-dimensional feature that can influence binding to biological targets.
The development of lead compounds based on this scaffold would involve:
Library Synthesis: Creation of a diverse library of this compound derivatives with various substitutions on the thiazole ring and modifications to the carboxylic acid group.
High-Throughput Screening: Testing this library against a panel of biological targets to identify initial hits for different diseases.
Lead Optimization: Iterative chemical modification of the most promising hits to improve their pharmacological properties, such as potency, selectivity, and metabolic stability.
The table below summarizes the biological activities of some representative 2-substituted thiazole-4-carboxylic acid derivatives, highlighting the potential of this scaffold in drug discovery.
| Compound Class | Biological Activity | Therapeutic Area |
| 2-Arylthiazolidine-4-carboxylic acid amides | Cytotoxic agents | Prostate Cancer |
| 2-Phenylthiazole-4-carboxamide (B13865131) derivatives | Cytotoxic agents | Various Cancers |
| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamase inhibitors | Infectious Diseases |
Exploration of Novel Therapeutic Targets and Indications
While existing research on related compounds points towards oncology and infectious diseases, the unique chemical properties of this compound may enable it to interact with novel therapeutic targets. The exploration of new indications is a critical step in maximizing the therapeutic potential of this scaffold.
Potential novel therapeutic targets could be identified through:
Phenotypic Screening: Testing the compound in cell-based or whole-organism models of various diseases to identify unexpected therapeutic effects.
Target Deconvolution: Once a phenotypic effect is observed, employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target of the compound.
Computational Modeling: Using in silico methods to predict potential binding partners for this compound based on its structure.
Given the diverse bioactivities of the thiazole scaffold, potential new indications could include:
Neurodegenerative Diseases: Some heterocyclic compounds have shown neuroprotective effects.
Metabolic Disorders: The thiazolidinedione class of drugs, which contains a related heterocyclic ring, is used to treat type 2 diabetes.
Cardiovascular Diseases: Research on other thiazole derivatives has indicated potential cardiovascular activity.
Investigation of Combinatorial Approaches in Therapy
Combinatorial therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer and infectious diseases. Investigating this compound in combination with existing therapies could offer several advantages, including synergistic efficacy, reduced drug resistance, and lower doses of individual agents.
For example, in an oncology setting, this compound could be combined with:
Chemotherapeutic agents: To enhance their tumor-killing effects or overcome resistance mechanisms.
Targeted therapies: To inhibit parallel signaling pathways and prevent compensatory mechanisms.
Immunotherapies: To modulate the tumor microenvironment and enhance the anti-tumor immune response.
In the context of infectious diseases, combining a this compound-based metallo-β-lactamase inhibitor with a β-lactam antibiotic could restore the antibiotic's efficacy against resistant bacteria. researchgate.net Preclinical studies, including in vitro and in vivo models, would be essential to identify synergistic drug combinations and to determine optimal dosing regimens.
Challenges and Opportunities in Preclinical Development and Optimization
The path from a promising lead compound to a clinical candidate is fraught with challenges. The preclinical development and optimization of this compound will require a multidisciplinary approach to address potential hurdles and capitalize on opportunities.
Challenges:
Pharmacokinetics and ADME Properties: Ensuring the compound has appropriate absorption, distribution, metabolism, and excretion (ADME) properties is critical for its in vivo efficacy and safety. Poor solubility, rapid metabolism, or low bioavailability can terminate the development of an otherwise potent compound.
Toxicity: Thorough toxicological studies are necessary to identify any potential off-target effects or liabilities that could preclude its use in humans.
Scalable Synthesis: Developing a cost-effective and scalable synthetic route is essential for producing the large quantities of the compound needed for advanced preclinical and clinical studies.
Opportunities:
Structure-Based Drug Design: If the molecular target of this compound is identified, techniques such as X-ray crystallography and computational modeling can be used to guide the rational design of more potent and selective analogs.
Prodrug Strategies: To overcome pharmacokinetic challenges, prodrug approaches can be employed. For instance, the carboxylic acid moiety can be esterified to improve cell permeability, with the active acid being released by cellular esterases.
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with a this compound-based therapy would be a significant advantage in clinical development.
Intellectual Property and Patent Landscape of 2 Cyclopropylthiazole 4 Carboxylic Acid Research
Analysis of Existing Patent Filings and Claims Related to 2-Cyclopropylthiazole-4-carboxylic Acid
While a broad patent landscape exists for thiazole (B1198619) derivatives, specific patent filings for this compound itself are limited, with its primary role being a key intermediate in the synthesis of more complex, biologically active molecules. An analysis of relevant patent documents reveals its importance in the development of novel therapeutics.
Two notable patent applications highlight the utility of this compound. The international patent application WO2020211798A1 discloses the use of this compound ethyl ester as a reactant in the preparation of bicyclic ring derivatives that act as neurokinin (NK) receptor inhibitors. google.com These compounds are being investigated for the treatment of a range of conditions including depression, anxiety, and schizophrenia. google.com The patent claims focus on the final bicyclic compounds and their therapeutic applications, rather than the intermediate itself.
Similarly, the international patent application WO2020150626A1 describes the use of this compound in the synthesis of imidazo[1,2-a]pyridinyl derivatives. google.com These derivatives are claimed as IRAK4 (Interleukin-1 receptor-associated kinase 4) inhibitors, which are being explored for the treatment of inflammatory diseases, autoimmune disorders, and cancer. google.com In this context, this compound is a crucial building block for creating the final patented molecule.
Interactive Data Table: Patent Filings Mentioning this compound
| Patent Number | Title | Key Application Areas | Role of this compound |
| WO2020211798A1 | Inhibitor containing bicyclic ring derivative, and preparation method and uses therefor | Depression, Anxiety, Schizophrenia | Intermediate in synthesis |
| WO2020150626A1 | Imidazo[1,2-a]pyridinyl derivatives as irak4 inhibitors | Inflammatory diseases, Autoimmune diseases, Cancer | Intermediate in synthesis |
Identification of Emerging Patent Trends and Potential Research Opportunities in the Thiazole Carboxylic Acid Space
The broader patent landscape for thiazole carboxylic acid derivatives reveals several emerging trends and significant research opportunities. The inherent versatility of the thiazole ring system allows for extensive chemical modification, leading to a wide array of compounds with diverse biological activities.
A dominant trend in recent years has been the development of thiazole carboxylic acid derivatives as kinase inhibitors . nih.gov As evidenced by patents like WO2020150626A1, these compounds are being designed to target specific kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer and autoimmune disorders. google.com The ability to fine-tune the structure of the thiazole scaffold allows for the development of highly selective and potent inhibitors, representing a major area of ongoing research and patent activity.
Another significant area of focus is the development of novel antibacterial and antifungal agents . The rise of drug-resistant pathogens has created an urgent need for new antimicrobial drugs. Thiazole-containing compounds have shown promise in this area, and research is ongoing to develop new derivatives with improved efficacy and a broader spectrum of activity.
Furthermore, there is a growing interest in the application of thiazole carboxylic acid derivatives in the treatment of neurodegenerative diseases . The structural features of these compounds make them attractive candidates for targeting pathways involved in diseases like Alzheimer's and Parkinson's.
Potential research opportunities in the thiazole carboxylic acid space include:
Exploration of new therapeutic targets: While kinase inhibition is a major focus, the diverse biological activities of thiazole derivatives suggest that they may be effective against a wider range of targets.
Development of novel synthetic methodologies: Efficient and versatile synthetic routes are crucial for generating diverse libraries of thiazole carboxylic acid derivatives for screening and optimization.
Investigation of combination therapies: Thiazole-based compounds may exhibit synergistic effects when used in combination with other therapeutic agents, offering new avenues for treatment.
Q & A
Q. How can crystallography resolve ambiguities in the solid-state conformation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water).
- Data Refinement : Use SHELX or Olex2 to resolve bond angles/cyclohexane ring puckering.
- Comparison with NMR : Validate solution-phase vs. solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
